3-Bromo-5-isopropyl-1,2,4-oxadiazole
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Overview
Description
3-Bromo-5-isopropyl-1,2,4-oxadiazole is a heterocyclic compound with the molecular formula C5H7BrN2O. This compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing one oxygen and two nitrogen atoms. The presence of a bromine atom and an isopropyl group makes this compound particularly interesting for various chemical and biological applications .
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets in the microbial cells, disrupting their normal functions and leading to their death.
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets in a way that disrupts the normal functioning of the microbial cells . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form strong bonds with its targets and exert its anti-infective effects.
Biochemical Pathways
Given its anti-infective properties, it’s likely that it interferes with essential biochemical pathways in the microbial cells, such as dna replication, protein synthesis, or cell wall synthesis, leading to cell death .
Pharmacokinetics
The compound’s molecular weight (20505 g/mol) and its lipophilic isopropyl group suggest that it could potentially be well-absorbed and distributed in the body
Result of Action
The result of the action of 3-Bromo-5-isopropyl-1,2,4-oxadiazole is the inhibition of growth or killing of the microbial cells against which it is active. This is achieved through its interaction with various targets in the microbial cells, disrupting their normal functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isopropyl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another method involves the use of sodium hydrogencarbonate at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-isopropyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-5-isopropyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-(Bromomethyl)-5-isopropyl-1,2,4-oxadiazole
- 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
- 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
- 5-Isopropyl-1,3,4-oxadiazol-2-amine
Comparison: Compared to these similar compounds, 3-Bromo-5-isopropyl-1,2,4-oxadiazole is unique due to the specific positioning of the bromine atom and the isopropyl group. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
3-Bromo-5-isopropyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and research findings from various studies.
The biological activity of this compound is primarily attributed to its ability to disrupt microbial cell functions. As part of the 1,2,4-oxadiazole class, it has been synthesized for its anti-infective properties , exhibiting antibacterial , antiviral , and anti-leishmanial activities. The compound likely interferes with critical biochemical pathways in microorganisms, such as:
- DNA replication
- Protein synthesis
- Cell wall synthesis
These interactions lead to the inhibition of microbial growth or cell death.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that its molecular structure allows for effective absorption and distribution within biological systems. The presence of a lipophilic isopropyl group enhances its potential bioavailability.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, derivatives similar to this compound were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects .
Anti-inflammatory Effects
Research has indicated that oxadiazole derivatives exhibit anti-inflammatory effects comparable to standard drugs like Indomethacin. In vivo studies involving carrageenan-induced paw swelling in rats showed that some derivatives achieved anti-inflammatory effects ranging from 33% to 86% .
Anticancer Potential
The anticancer activity of oxadiazole compounds has been widely studied. For example, modifications of oxadiazoles have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency against specific tumors. One study reported a derivative exhibiting an IC50 value as low as 1.143 µM against renal cancer cells .
Research Findings and Case Studies
Properties
IUPAC Name |
3-bromo-5-propan-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDCHCHGUKABLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.